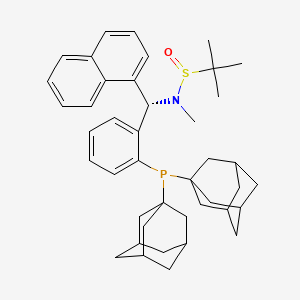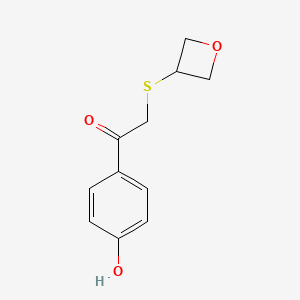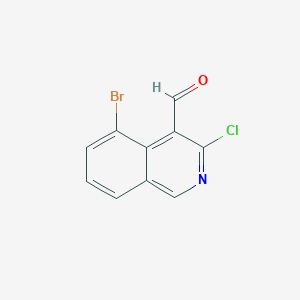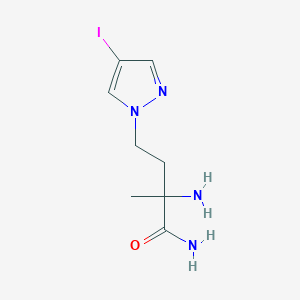
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that features a pyrazole ring substituted with an iodine atom
Méthodes De Préparation
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-iodo-1H-pyrazole with 2-amino-2-methylbutanamide under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or potassium cyanide (KCN).
Applications De Recherche Scientifique
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can form halogen bonds with target proteins, influencing their activity. Additionally, the amino group can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide include:
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanamide: This compound has a bromine atom instead of iodine, which may result in different reactivity and binding properties.
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide: The presence of a chlorine atom can also influence the compound’s chemical behavior and interactions.
2-Amino-4-(4-fluoro-1h-pyrazol-1-yl)-2-methylbutanamide: Fluorine substitution can lead to unique properties due to the high electronegativity of fluorine.
Propriétés
Formule moléculaire |
C8H13IN4O |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C8H13IN4O/c1-8(11,7(10)14)2-3-13-5-6(9)4-12-13/h4-5H,2-3,11H2,1H3,(H2,10,14) |
Clé InChI |
RQSRZJJWPPYQDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C=C(C=N1)I)(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B13644458.png)

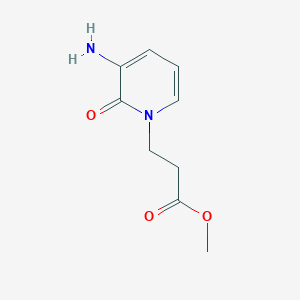
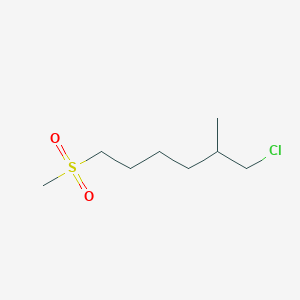
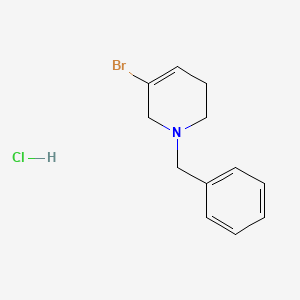
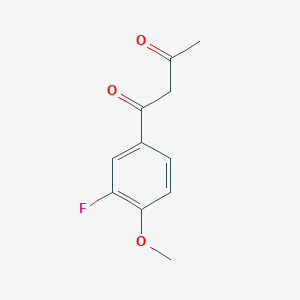
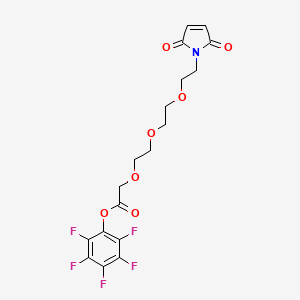
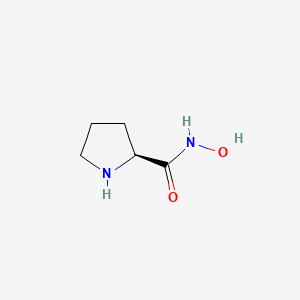
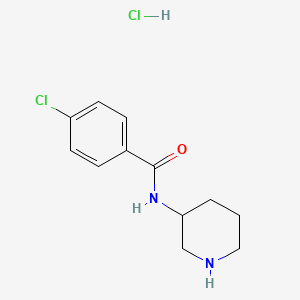
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
